Cas no 923460-73-5 (1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
- 4,7,8-trimethyl-6-(1-phenylethyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
- F3234-0800
- 1,6,7-trimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- AKOS005185876
- 923460-73-5
- Z274618762
-
- インチ: 1S/C26H27N5O2/c1-17-18(2)31-22-23(27-25(31)30(17)19(3)21-13-9-6-10-14-21)28(4)26(33)29(24(22)32)16-15-20-11-7-5-8-12-20/h5-14,19H,15-16H2,1-4H3
- InChIKey: OMKOPAVZLVXRML-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C)C(N1CCC1C=CC=CC=1)=O)N=C1N2C(C)=C(C)N1C(C)C1C=CC=CC=1
計算された属性
- 精确分子量: 441.21647512g/mol
- 同位素质量: 441.21647512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 33
- 回転可能化学結合数: 5
- 複雑さ: 734
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- XLogP3: 5.2
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3234-0800-20μmol |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-40mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-4mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-50mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-5μmol |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-1mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-5mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-25mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-10μmol |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3234-0800-3mg |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
923460-73-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 |
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報
Recent Advances in the Study of 1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 923460-73-5)
The compound 1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 923460-73-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Recent studies have highlighted the compound's unique structural features, which contribute to its selective binding affinity for specific biological targets. The imidazo[1,2-g]purine core, coupled with the phenylethyl substituents, has been shown to enhance its interaction with adenosine receptors, making it a promising candidate for the treatment of neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for the A2A adenosine receptor subtype, with an IC50 value in the nanomolar range.
In addition to its receptor-binding properties, 1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione has also been investigated for its potential anti-inflammatory effects. Preclinical studies using animal models of inflammation have shown that the compound can significantly reduce pro-inflammatory cytokine levels, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings were corroborated by a 2024 study in the European Journal of Pharmacology, which reported a dose-dependent inhibition of NF-κB signaling pathways.
The synthesis of this compound has also been a topic of recent research. A novel, scalable synthetic route was developed in 2023, as reported in Organic Process Research & Development. This method employs a one-pot cyclization strategy, significantly improving yield and purity compared to previous approaches. The optimized synthesis not only facilitates large-scale production but also reduces the environmental impact by minimizing the use of hazardous reagents.
Despite these promising findings, challenges remain in the clinical translation of 1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, 1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a promising scaffold for the development of novel therapeutics targeting adenosine receptors and inflammatory pathways. Continued research into its mechanisms of action, optimization of its pharmacokinetic profile, and exploration of its therapeutic potential in various disease models will be critical for its advancement into clinical trials.
923460-73-5 (1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) Related Products
- 898431-42-0(N-2-(3,4-dimethoxyphenyl)ethyl-2-{2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}acetamide)
- 1562-40-9(3-(2-chloroethanesulfonyl)propanamide)
- 2228741-53-3(3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)
- 114364-74-8(4-fluoro-N-2-(1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)
- 533869-62-4(4-bis(2-methoxyethyl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2137942-54-0(3-Amino-1-(2-methylcyclopropyl)butan-2-one)
- 2229244-72-6(2-3-(methoxymethyl)phenylethane-1-thiol)
- 1706449-72-0(N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine)




